4-AB acts as a competitive inhibitor of PARP, an enzyme involved in DNA repair and cell death pathways []. By blocking PARP activity, 4-AB can be used to study the role of PARP in various cellular processes, including:
Beyond its role as a PARP inhibitor, 4-AB has been explored in other research areas, including:
4-Aminobenzamide is an organic compound with the molecular formula C₇H₈N₂O. It consists of a benzene ring substituted with an amino group and a carbonyl group, specifically positioned at the para position relative to each other. This compound appears as an off-white solid that is slightly soluble in water and has a melting point range of 181 to 185 °C . 4-Aminobenzamide is recognized for its role in various
4-AB acts as a potent inhibitor of an enzyme called poly(ADP-ribose) polymerase (PARP) []. PARP plays a crucial role in various cellular processes, including DNA repair. Inhibiting PARP with 4-AB can lead to cell death in some cancer cells []. This property makes 4-AB a potential candidate for cancer research, although more studies are needed [].
These reactions make 4-Aminobenzamide a versatile building block in organic synthesis .
4-Aminobenzamide exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives are known to possess:
Several methods exist for synthesizing 4-Aminobenzamide:
4-Aminobenzamide has various applications across different fields:
Research on 4-Aminobenzamide includes studies on its interactions with biological systems:
Several compounds share structural similarities with 4-Aminobenzamide, highlighting its unique properties:
Compound Name | Structure | Key Differences |
---|---|---|
4-Aminobenzoic Acid | C₇H₉NO₂ | Contains a carboxylic acid group; involved in folate synthesis. |
Benzamide | C₇H₇NO | Lacks the amino group; less reactive than 4-Aminobenzamide. |
Aniline | C₆H₅NH₂ | Contains only an amino group; does not possess a carbonyl function. |
p-Nitroaniline | C₆H₄N₂O2 | Contains a nitro group instead of an amide; used in dye production. |
The presence of both amino and carbonyl functional groups in 4-Aminobenzamide allows it to participate in diverse
Irritant